3-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-6-{[(4-methylphenyl)methyl]sulfanyl}pyridazine
Description
This compound features a pyridazine core substituted at position 3 with a 2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl group and at position 6 with a [(4-methylphenyl)methyl]sulfanyl moiety. Its molecular formula is C₂₂H₁₇FN₄S₂, with a molecular weight of 426.52 g/mol.
Properties
IUPAC Name |
2-(4-fluorophenyl)-4-methyl-5-[6-[(4-methylphenyl)methylsulfanyl]pyridazin-3-yl]-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN3S2/c1-14-3-5-16(6-4-14)13-27-20-12-11-19(25-26-20)21-15(2)24-22(28-21)17-7-9-18(23)10-8-17/h3-12H,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOYNQTCWIGUGRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NN=C(C=C2)C3=C(N=C(S3)C4=CC=C(C=C4)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-6-{[(4-methylphenyl)methyl]sulfanyl}pyridazine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the condensation of α-haloketones with thiourea under basic conditions.
Introduction of the Pyridazine Moiety: The pyridazine ring can be introduced through a cyclization reaction involving hydrazine derivatives and appropriate dicarbonyl compounds.
Substitution Reactions: The 4-fluorophenyl and 4-methylbenzylthio groups are introduced via nucleophilic substitution reactions using corresponding halides and thiols.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-6-{[(4-methylphenyl)methyl]sulfanyl}pyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the aromatic rings and the thiazole moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Halides and thiols in the presence of bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Research indicates that thiazole derivatives, including this compound, demonstrate promising anticancer properties. A study on thiazole-pyridine hybrids showed effective inhibition against various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) with IC50 values significantly lower than standard chemotherapeutics like 5-fluorouracil .
Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against both Gram-positive and Gram-negative bacteria. One study reported a minimum inhibitory concentration (MIC) of 31.25 µg/mL against tested pathogens, indicating its potential as an antibacterial agent .
Anticonvulsant Activity
Thiazole compounds have also been investigated for their anticonvulsant effects. In a series of tests, certain thiazole-bearing analogues exhibited significant protection in seizure models, with median effective doses lower than established anticonvulsants . The structure-activity relationship (SAR) analysis highlighted the importance of substituents on the phenyl rings for enhancing efficacy.
Synthesis and Characterization
The synthesis of 3-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-6-{[(4-methylphenyl)methyl]sulfanyl}pyridazine involves multi-step reactions that typically include:
- Formation of thiazole derivatives through cyclization reactions.
- Introduction of the pyridazine moiety via condensation reactions.
- Final modifications to incorporate the sulfanyl group and other substituents.
Crystallographic studies have confirmed the structural integrity of synthesized compounds, revealing their isostructural nature with minor variations due to different substituents .
Study 1: Anticancer Efficacy
A recent investigation into thiazole-pyridine hybrids demonstrated that one derivative exhibited an IC50 value of 5.71 μM against MCF-7 cells, outperforming traditional chemotherapy agents . The study utilized a series of in vitro assays to confirm the cytotoxicity and mechanism of action.
Study 2: Antimicrobial Screening
In another study focusing on antimicrobial properties, a series of thiazole derivatives were synthesized and screened against various bacterial strains. The compound showed significant activity with an MIC value indicative of its potential as a lead compound for developing new antibiotics .
Mechanism of Action
The mechanism of action of 3-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-6-{[(4-methylphenyl)methyl]sulfanyl}pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Key Observations :
- The target compound’s thiazole-fluorophenyl group is conserved in G954-0353 , but the latter’s nitrobenzoyl group increases molecular weight and may reduce solubility.
- Canagliflozin , though structurally distinct (sugar core), shares fluorophenyl-thiophene motifs, highlighting the pharmacophore importance of fluorinated aryl groups.
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Biological Activity
The compound 3-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-6-{[(4-methylphenyl)methyl]sulfanyl}pyridazine is a thiazole derivative that has garnered attention due to its potential biological activities. Thiazole and pyridazine derivatives are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
- Molecular Formula : C21H21FN2O3S
- Molecular Weight : 400.47 g/mol
- IUPAC Name : this compound
The biological activity of thiazole derivatives is often attributed to their ability to interact with various biological targets. The thiazole ring in this compound may facilitate interactions with enzymes or receptors involved in critical biochemical pathways. For instance:
- Antimicrobial Activity : Similar thiazole compounds have shown efficacy against a range of pathogens by inhibiting key enzymes such as DNA gyrase and dihydrofolate reductase (DHFR) .
- Anti-inflammatory Properties : Thiazoles have been implicated in the inhibition of cyclooxygenase (COX) enzymes, which play a significant role in inflammatory processes .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of thiazole derivatives. For example, compounds structurally related to the target compound demonstrated significant activity against multidrug-resistant (MDR) pathogens. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.22 to 0.25 μg/mL against various bacteria .
| Pathogen | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 0.22 |
| Escherichia coli | 0.25 |
| Pseudomonas aeruginosa | 0.30 |
Anti-inflammatory Activity
Thiazole derivatives have also been evaluated for their anti-inflammatory effects. In animal models, certain thiazole-containing compounds displayed significant reductions in paw swelling and body weight loss comparable to standard treatments like aspirin .
| Compound | Inhibition (%) | Standard Comparison |
|---|---|---|
| Thiazole Derivative A | 93.53 | Aspirin (90.13) |
| Thiazole Derivative B | 85.00 | Diclofenac (54.65) |
Antitumor Activity
The anticancer potential of thiazole derivatives has been explored through various in vitro assays. For instance, certain derivatives exhibited cytotoxic effects on cancer cell lines with IC50 values significantly lower than those of standard chemotherapeutics .
Case Studies
-
Case Study on Antimicrobial Efficacy :
A study conducted by Mohamed et al. evaluated several thiazole derivatives, including variations similar to the target compound, demonstrating their effectiveness against resistant strains of bacteria through time-kill assays and biofilm inhibition studies . -
Case Study on Anti-inflammatory Effects :
Research focusing on the anti-inflammatory properties of thiazoles revealed that specific modifications to the thiazole ring enhanced COX-1 and COX-2 inhibitory activities, suggesting a structure-activity relationship that could be exploited for drug development .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
